4-Aza-Oleanolic acid methyl ester
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Overview
Description
4-Aza-Oleanolic acid methyl ester is a triterpenic derivative, specifically a modified form of oleanolic acid. Oleanolic acid is a pentacyclic triterpenoid found in various plants, including fruits and vegetables. The modification to this compound introduces an aza group, which can significantly alter its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-Oleanolic acid methyl ester typically involves the modification of oleanolic acid. One common method includes the oxidation of oleanolic acid or its methyl ester using reagents like Jones reagent in acetone to form ketones. These ketones are then subjected to the action of n-butyl nitrite to obtain α-ketooximes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. Techniques such as chromatography may be employed for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Aza-Oleanolic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to ketones using oxidizing agents like Jones reagent.
Reduction: Potential reduction of ketones back to alcohols.
Substitution: Introduction of different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent (chromic acid in acetone) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired functional group.
Major Products:
Ketones: Formed from the oxidation of the parent compound.
Alcohols: Resulting from the reduction of ketones.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-Aza-Oleanolic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Aza-Oleanolic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species and inhibition of key signaling pathways such as Akt/mTOR/S6K and ERK1/2 . These pathways are crucial for cell growth, proliferation, and survival.
Comparison with Similar Compounds
Oleanolic Acid: The parent compound, widely studied for its biological activities.
Oleanolic Acid Methyl Ester: A direct derivative of oleanolic acid, used in similar applications.
Other Triterpenic Derivatives: Compounds like ursolic acid and betulinic acid, which share structural similarities and biological activities.
Uniqueness: This modification can lead to improved therapeutic potential and novel applications in various fields .
Properties
Molecular Formula |
C28H43NO3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.02,11.05,10.015,20]docos-13-ene-20-carboxylate |
InChI |
InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(31)32-6)16-14-26(4)18(19(28)17-24)7-8-20-25(3)11-10-22(30)29-21(25)9-12-27(20,26)5/h7,19-21H,8-17H2,1-6H3,(H,29,30)/t19-,20+,21+,25+,26+,27+,28-/m0/s1 |
InChI Key |
NACWCFADSOSVKU-HAWBCONWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)N5)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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